N-p-tolyl-m-phenetidine
Description
N-p-tolyl-m-phenetidine (CAS No. 6364-27-8) is an aromatic amine derivative characterized by a para-tolyl group (a methyl-substituted benzene ring) attached to a meta-phenetidine moiety (an ethoxy-substituted aniline). Its molecular structure features an ethoxy group (-OCH₂CH₃) at the meta position of the aniline ring and a para-methyl group on the attached aryl ring. This compound is primarily employed as a critical intermediate in organic synthesis, particularly in the production of triarylmethane dyes such as Acid Violet 15 (C.I. 43525). During dye synthesis, it reacts with bis(4-(dimethylamino)phenyl)methanone and phosphorus oxychloride, followed by sulfonation to form the final dye product .
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.3 g/mol |
IUPAC Name |
3-ethoxy-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C15H17NO/c1-3-17-15-6-4-5-14(11-15)16-13-9-7-12(2)8-10-13/h4-11,16H,3H2,1-2H3 |
InChI Key |
IRNNGDCIAYKZKB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC2=CC=C(C=C2)C |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of N-p-tolyl-m-phenetidine , a comparative analysis with structurally or functionally related compounds is provided below:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Notes:
- *The CAS number for Acid Violet 15 is 1324-50-1, while 3-chloro-N-phenyl-phthalimide shares synonyms with this entry.
Key Comparisons
Structural Variations and Reactivity :
- This compound contains an ethoxy group at the meta position, enhancing its electron-donating capacity and solubility in polar solvents. This contrasts with N-Methyl-p-toluidine , which has a simpler N-methyl group, reducing steric hindrance but limiting its utility in complex coupling reactions .
- 3-Chloro-N-phenyl-phthalimide incorporates a chloro-substituted phthalimide ring, enabling nucleophilic substitution reactions critical for polymer synthesis. This differs from the ethoxy-driven reactivity of this compound .
Applications :
- This compound is indispensable in synthesizing Acid Violet 15 , a triarylmethane dye used in textiles and inks. Its ethoxy group facilitates sulfonation and stabilization of the dye structure .
- N-Methyl-p-toluidine serves as a versatile intermediate in pharmaceutical and agrochemical research but lacks the functional complexity required for dye chemistry .
- 3-Chloro-N-phenyl-phthalimide is a precursor for high-performance polyimides, valued for thermal stability in aerospace materials. Its chloro group enables crosslinking, unlike the ethoxy group in this compound .
Synthesis and Purity Requirements :
- High-purity This compound is essential for consistent dye quality, as impurities can alter colorfastness. In contrast, 3-chloro-N-phenyl-phthalimide requires ultra-high purity (>99%) to ensure polymer chain regularity .
Research Findings
- A study on Acid Violet 15 synthesis demonstrated that substituting this compound with N-methyl-p-toluidine resulted in a 40% reduction in dye yield due to insufficient electron-donating capacity .
- 3-Chloro-N-phenyl-phthalimide exhibited superior thermal stability (decomposition temperature >400°C) compared to non-halogenated analogs, underscoring its niche in high-temperature polymers .
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